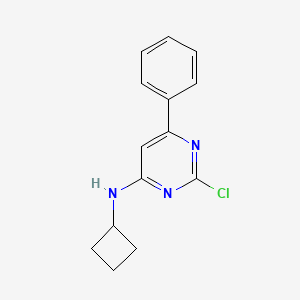
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chloro group at position 2, a phenyl group at position 6, and a cyclobutylamine moiety at position 4 of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through nucleophilic substitution reactions. For example, 4,6-dichloropyrimidine can be reacted with phenylboronic acid in the presence of a palladium catalyst to form 2-chloro-6-phenylpyrimidine.
Attachment of the Cyclobutylamine Moiety: The final step involves the nucleophilic substitution of the chloro group at position 4 with cyclobutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 2 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclobutylamine moiety.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydride or potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the cyclobutylamine moiety.
Coupling Reactions: Biaryl derivatives with extended aromatic systems.
科学的研究の応用
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer, infectious diseases, and inflammatory conditions.
Biological Studies: It serves as a probe for studying biological pathways and molecular interactions, particularly those involving pyrimidine-based enzymes and receptors.
Chemical Biology: The compound is used in chemical biology to investigate the structure-activity relationships of pyrimidine derivatives and their biological targets.
Material Science: It is employed in the development of novel materials with specific electronic, optical, and mechanical properties.
作用機序
The mechanism of action of (2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. The molecular pathways involved may include:
Inhibition of Protein Kinases: The compound can inhibit protein kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of target proteins.
Modulation of Enzyme Activity: It can modulate the activity of enzymes involved in DNA replication, repair, and transcription.
Receptor Binding: The compound can bind to specific receptors, such as G-protein-coupled receptors (GPCRs), and modulate their signaling pathways.
類似化合物との比較
Similar Compounds
2-Chloro-4,6-diphenylpyrimidine: Similar structure but with phenyl groups at positions 4 and 6.
4-Chloro-6-phenylpyrimidine: Lacks the cyclobutylamine moiety.
2,4,6-Trichloropyrimidine: Contains chloro groups at positions 2, 4, and 6.
Uniqueness
(2-Chloro-6-phenyl-pyrimidin-4-yl)cyclobutylamine is unique due to the presence of the cyclobutylamine moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets and modulate their activity, making it a valuable tool in medicinal chemistry and biological research.
特性
分子式 |
C14H14ClN3 |
|---|---|
分子量 |
259.73 g/mol |
IUPAC名 |
2-chloro-N-cyclobutyl-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN3/c15-14-17-12(10-5-2-1-3-6-10)9-13(18-14)16-11-7-4-8-11/h1-3,5-6,9,11H,4,7-8H2,(H,16,17,18) |
InChIキー |
OISWMTKZXQXOCG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)NC2=NC(=NC(=C2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
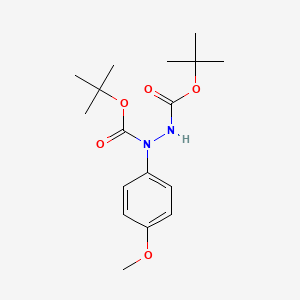
![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
![2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935545.png)
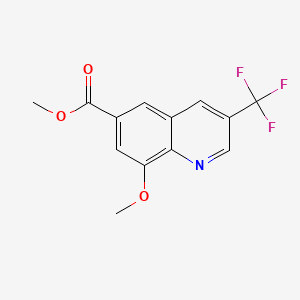
![3-(2-Methoxyethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B13935562.png)
![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
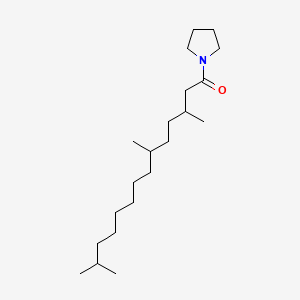
![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)
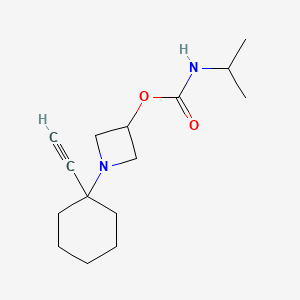
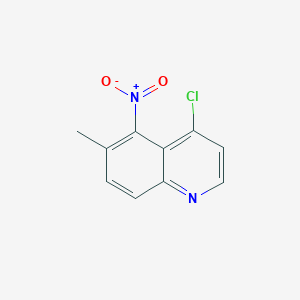
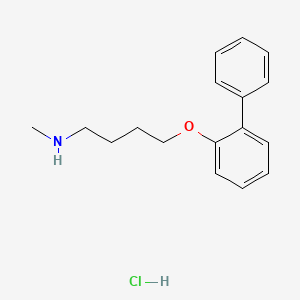
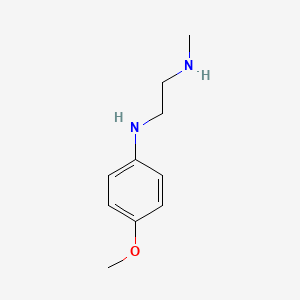
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
